molecular formula C6H9ClN2O2 B3391588 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride CAS No. 1888488-02-5

4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride

Cat. No.: B3391588
CAS No.: 1888488-02-5
M. Wt: 176.60 g/mol
InChI Key: MBVBDNHOGLXMQM-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride is a heterocyclic compound with a unique structure that combines an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride typically involves the cyclocondensation of N-acylated glycine derivatives with aldehydes. This reaction is carried out under reflux using acetic anhydride as a dehydrating agent and sodium acetate as a catalyst . The yields of this reaction can range from 38% to 80%, depending on the specific reactants and conditions used.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole and pyridine rings.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole derivatives, while reduction can yield different pyridine derivatives.

Scientific Research Applications

4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4H,5H,6H,7H-[1,2]Oxazolo[5,4-c]pyridine hydrochloride: Similar structure but different positioning of the oxazole and pyridine rings.

    4H,5H,6H,7H-[1,2]Oxazolo[5,4-c]pyridine-3-carboxylic acid hydrochloride:

Uniqueness

4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c9-6-4-3-7-2-1-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVBDNHOGLXMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ONC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1888488-02-5
Record name 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride
Reactant of Route 2
4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride
Reactant of Route 3
4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride
Reactant of Route 4
4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride
Reactant of Route 5
4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride
Reactant of Route 6
4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride

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